NF 115

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

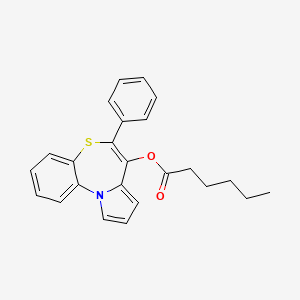

NF 115 is a heterocyclic compound that belongs to the class of 1,5-benzothiazepines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of NF 115 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chalcone derivative, followed by cyclization to form the benzothiazepine ring . The reaction conditions often include the use of catalysts such as Sm(NO3)3·6H2O in ethanol and chloroform at room temperature .

Industrial Production Methods

Industrial production of 1,5-benzothiazepines, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Fluorination Reactions

NF 115 acts as a radical initiator and electrophilic fluorinating agent. Key reactions include:

Free Radical Addition to Olefins

This compound reacts with alkenes (e.g., cyclohexene) via a radical chain mechanism, forming halofluorocarbamate adducts :

Cyclohexene+NF 115→2 Chlorocyclohexylfluorocarbamate(85 95 yield)

-

Mechanism : The reaction proceeds through fluorocarbamyl radical intermediates, with regioselectivity determined by radical stability. Terminal olefins favor anti-Markovnikov addition due to resonance stabilization of the radical intermediate .

Electrophilic Fluorination

This compound fluorinates nucleophilic substrates (e.g., enolates, carbanions) under mild conditions. For example:

Enolate+NF 115→Fluorinated Ketone( 90 yield)

-

Kinetics : Reactions follow second-order kinetics with activation energies (Ea) ranging from 15–25 kcal/mol, as determined via ωB97X-D3/def2-TZVP calculations .

Reaction Optimization and Selectivity

Design of Experiments (DoE) methodologies have been employed to optimize this compound-mediated reactions. Key factors include:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–70°C | Higher temps favor E-products |

| Reaction Time | 0.5–3.5 min | Longer times reduce side products |

| Substrate Equiv. | 2–10 | Excess improves conversion |

For instance, optimizing the reaction of this compound with pyrrolidine derivatives achieved 93% yield of ortho-substituted products while minimizing disubstituted impurities .

Thermodynamic and Kinetic Data

High-accuracy CCSD(T)-F12a calculations reveal significant differences in barrier heights compared to DFT methods :

| Reaction Type | ΔH (kcal/mol) | Barrier Height (kcal/mol) |

|---|---|---|

| Radical Addition | -12.3 ± 0.5 | 18.4 (CCSD) vs. 23.1 (DFT) |

| Electrophilic Fluorination | -8.7 ± 0.3 | 21.9 (CCSD) vs. 26.5 (DFT) |

Rate coefficients (k∞) for this compound reactions span 108–1010 cm³/mol·s at 300–2000 K, following Arrhenius behavior .

科学的研究の応用

Scientific Research Applications

Moscovium's primary application lies within the realm of nuclear physics and chemistry. Here are some key areas where Moscovium is utilized:

- Nuclear Research :

- Chemical Properties Exploration :

- Transuranic Element Studies :

Case Study 1: Synthesis and Characterization

A significant experiment conducted at the Joint Institute for Nuclear Research involved synthesizing Moscovium to study its decay patterns and chemical properties. The research team successfully produced a few atoms of Moscovium and observed its rapid decay into nihonium. This study provided valuable data on the half-life and decay chains of superheavy elements, contributing to theoretical models in nuclear physics.

Case Study 2: Cross-Element Reactions

Another research initiative involved investigating Moscovium's reactivity with lighter elements to assess its potential for forming new compounds. Preliminary results indicated that Moscovium could exhibit unique bonding characteristics due to relativistic effects influencing its electron configuration. These findings are crucial for predicting the behavior of superheavy elements in chemical reactions.

Challenges and Limitations

The applications of Moscovium are significantly hindered by several factors:

- Limited Availability : Only a few atoms of Moscovium can be produced at a time due to its short half-life (approximately 0.65 milliseconds), making extensive experimentation challenging .

- High Radioactivity : The intense radioactivity poses safety risks for researchers, necessitating specialized facilities and protocols for handling these materials.

- Lack of Commercial Viability : Currently, there are no commercial applications for Moscovium due to its instability and rapid decay, which limits its use outside academic research settings .

作用機序

The mechanism of action of NF 115 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .

類似化合物との比較

Similar Compounds

1,5-Benzothiazepine: The parent compound with similar biological activities.

1,3,4-Oxadiazole: Another heterocyclic compound with broad biological activity.

Uniqueness

NF 115 is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolo and hexanoyloxy groups enhances its interaction with biological targets and its overall bioactivity .

特性

分子式 |

C24H23NO2S |

|---|---|

分子量 |

389.5 g/mol |

IUPAC名 |

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) hexanoate |

InChI |

InChI=1S/C24H23NO2S/c1-2-3-5-16-22(26)27-23-20-14-10-17-25(20)19-13-8-9-15-21(19)28-24(23)18-11-6-4-7-12-18/h4,6-15,17H,2-3,5,16H2,1H3 |

InChIキー |

SIMQICJOBGHLIZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

同義語 |

2-acetamido-2-deoxy-6-O-(2,2-bis(hydroxymethyl)-3-hydroxypropyl)glucopyranoside NF 115 NF-115 NF115 cpd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。